Methyl 4-(benzyloxy)-3-bromo-5-ethoxybenzoate
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Overview
Description
Methyl 4-(benzyloxy)-3-bromo-5-ethoxybenzoate is an organic compound with a complex structure that includes a benzyloxy group, a bromine atom, and an ethoxy group attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(benzyloxy)-3-bromo-5-ethoxybenzoate typically involves multiple steps. One common method starts with the bromination of 4-hydroxybenzoic acid to introduce the bromine atom at the 3-position. This is followed by the protection of the hydroxyl group with a benzyl group to form the benzyloxy derivative. The final step involves the esterification of the carboxylic acid with methanol in the presence of an acid catalyst to yield the desired methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(benzyloxy)-3-bromo-5-ethoxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The benzyloxy group can be oxidized to a benzoic acid derivative, while reduction can convert the ester group to an alcohol.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
Substitution: Products depend on the nucleophile used, such as methoxy or ethoxy derivatives.
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Hydrolysis: Carboxylic acid and methanol.
Scientific Research Applications
Methyl 4-(benzyloxy)-3-bromo-5-ethoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(benzyloxy)-3-bromo-5-ethoxybenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The presence of the benzyloxy and bromine groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(benzyloxy)-3-chloro-5-ethoxybenzoate: Similar structure but with a chlorine atom instead of bromine.
Methyl 4-(benzyloxy)-3-iodo-5-ethoxybenzoate: Similar structure but with an iodine atom instead of bromine.
Methyl 4-(benzyloxy)-3-fluoro-5-ethoxybenzoate: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
Methyl 4-(benzyloxy)-3-bromo-5-ethoxybenzoate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules
Properties
Molecular Formula |
C17H17BrO4 |
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Molecular Weight |
365.2 g/mol |
IUPAC Name |
methyl 3-bromo-5-ethoxy-4-phenylmethoxybenzoate |
InChI |
InChI=1S/C17H17BrO4/c1-3-21-15-10-13(17(19)20-2)9-14(18)16(15)22-11-12-7-5-4-6-8-12/h4-10H,3,11H2,1-2H3 |
InChI Key |
ZUDFZESSBRAAMP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)OC)Br)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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